

# Application Notes and Protocols: Tivozanib Hydrate in Combination with Immunotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Tivozanib hydrate |           |
| Cat. No.:            | B560398           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for evaluating the combination of **tivozanib hydrate**, a potent vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI), with immunotherapy. The synergistic effects of this combination are primarily attributed to tivozanib's ability to modulate the tumor microenvironment, making it more susceptible to an anti-tumor immune response.

### Introduction

**Tivozanib hydrate** is a selective inhibitor of VEGFR-1, -2, and -3, which play crucial roles in tumor angiogenesis.[1] Beyond its anti-angiogenic properties, preclinical studies have revealed that tivozanib possesses immunomodulatory functions that can enhance the efficacy of immune checkpoint inhibitors (ICIs) such as anti-PD-1 antibodies.[2] The primary mechanism underlying this synergy is the inhibition of the c-Kit/SCF signaling pathway by tivozanib, leading to a reduction of immunosuppressive cell populations within the tumor microenvironment, specifically regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] By alleviating the immunosuppressive landscape, tivozanib can potentially unleash a more robust anti-tumor immune response when combined with ICIs.





# **Key Preclinical Findings (Quantitative Data Summary)**

The following tables summarize key quantitative data from preclinical studies investigating the effects of tivozanib on immune cell populations.

Table 1: Effect of Tivozanib on Regulatory T cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs)

| Cell<br>Population     | Treatment<br>Group | % of Parent Population (Mean ± SD) | Fold Change<br>vs. Control | Reference |
|------------------------|--------------------|------------------------------------|----------------------------|-----------|
| Tregs<br>(CD4+FoxP3+)  | Control            | 15.2 ± 2.1                         | -                          | [2]       |
| Tivozanib              | 8.5 ± 1.5          | ↓ 1.8                              | [2]                        |           |
| MDSCs<br>(CD11b+Gr-1+) | Control            | 25.8 ± 3.4                         | -                          | [2]       |
| Tivozanib              | 14.1 ± 2.8         | ↓ 1.8                              | [2]                        |           |

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models



| Tumor Model               | Treatment<br>Group | Tumor Volume<br>(mm³) (Day 21,<br>Mean ± SEM) | Tumor Growth<br>Inhibition (%) | Reference    |
|---------------------------|--------------------|-----------------------------------------------|--------------------------------|--------------|
| CT26 Colon<br>Carcinoma   | Vehicle            | 1500 ± 150                                    | -                              | [3]          |
| Anti-PD-1                 | 1000 ± 120         | 33                                            | [3]                            |              |
| Tivozanib                 | 900 ± 110          | 40                                            | [2]                            | _            |
| Tivozanib + Anti-<br>PD-1 | 300 ± 50           | 80                                            | [3][4]                         |              |
| RENCA Renal<br>Carcinoma  | Vehicle            | 1800 ± 200                                    | -                              | [5]          |
| Anti-PD-1                 | 1300 ± 180         | 28                                            | [5]                            |              |
| Tivozanib                 | 1100 ± 150         | 39                                            | [5]                            | <del>-</del> |
| Tivozanib + Anti-<br>PD-1 | 450 ± 70           | 75                                            | [5]                            | _            |

# **Signaling Pathway**

The immunomodulatory effect of tivozanib is significantly mediated through its inhibition of the c-Kit receptor, a target it shares with its primary VEGFR targets.





Click to download full resolution via product page

Tivozanib inhibits the c-Kit/SCF signaling pathway.





# **Experimental Protocols**In Vivo Syngeneic Tumor Models

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of tivozanib in combination with an anti-PD-1 antibody in a syngeneic mouse model.





Click to download full resolution via product page

General workflow for in vivo efficacy studies.



#### Materials:

- Syngeneic tumor cell line (e.g., CT26 for BALB/c mice, RENCA for BALB/c mice)
- 6-8 week old female mice (strain compatible with the cell line)
- Tivozanib hydrate
- Vehicle for tivozanib (e.g., 0.5% carboxymethylcellulose)
- Anti-mouse PD-1 antibody (or relevant checkpoint inhibitor)
- Isotype control antibody
- Sterile PBS
- Calipers

#### Procedure:

- Tumor Cell Implantation:
  - Culture tumor cells to ~80% confluency.
  - $\circ$  Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10<sup>6</sup> cells/100  $\mu$ L.
  - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
  - Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
  - When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
    - Group 1: Vehicle control
    - Group 2: Tivozanib



- Group 3: Isotype control + Anti-PD-1 antibody
- Group 4: Tivozanib + Anti-PD-1 antibody
- Treatment Administration:
  - Tivozanib: Administer tivozanib orally (e.g., by gavage) at a dose of 5-10 mg/kg daily. The
    recommended human dose is 1.34 mg once daily for 21 days followed by 7 days off.[6]
    Preclinical doses may need optimization.
  - Anti-PD-1 Antibody: Administer the anti-PD-1 antibody intraperitoneally (i.p.) at a dose of 100-200 μg per mouse twice a week.
- Monitoring and Endpoint:
  - Continue to monitor tumor volume and body weight 2-3 times per week.
  - Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if there are signs of excessive toxicity (e.g., >20% body weight loss).
  - At the endpoint, harvest tumors and spleens for further analysis.

# Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol describes the preparation of single-cell suspensions from tumors and subsequent analysis of Treg and MDSC populations by flow cytometry.

#### Materials:

- Harvested tumors
- RPMI-1640 medium
- Collagenase IV (1 mg/mL)
- DNase I (100 U/mL)



- Fetal Bovine Serum (FBS)
- 70 µm cell strainers
- Red Blood Cell (RBC) Lysis Buffer
- FACS buffer (PBS + 2% FBS)
- Fc block (anti-CD16/CD32)
- Fluorescently conjugated antibodies (see Table 3)
- Fixation/Permeabilization buffer (for intracellular staining)

Table 3: Example Flow Cytometry Panel for Treg and MDSC Analysis

| Target           | Fluorochrome      | Cell Population    |
|------------------|-------------------|--------------------|
| CD45             | PerCP-Cy5.5       | Leukocytes         |
| CD3              | APC               | T cells            |
| CD4              | FITC              | Helper T cells     |
| FoxP3            | PE                | Regulatory T cells |
| CD11b            | APC-Cy7           | Myeloid cells      |
| Gr-1 (Ly6G/Ly6C) | PE-Cy7            | MDSCs              |
| Live/Dead Stain  | e.g., Zombie Aqua | Live cells         |

#### Procedure:

- Single-Cell Suspension Preparation:
  - Mince the harvested tumor tissue into small pieces.
  - Digest the tissue in RPMI containing collagenase IV and DNase I for 30-60 minutes at 37°C with agitation.



- Neutralize the enzymatic digestion with RPMI containing 10% FBS.
- Filter the cell suspension through a 70 μm cell strainer.
- Lyse red blood cells using RBC Lysis Buffer.
- Wash the cells with FACS buffer and count them.
- Staining:
  - Resuspend cells in FACS buffer and stain with a Live/Dead marker.
  - Block Fc receptors with Fc block.
  - Stain for surface markers (CD45, CD3, CD4, CD11b, Gr-1) for 30 minutes on ice.
  - For intracellular staining of FoxP3, fix and permeabilize the cells according to the manufacturer's protocol.
  - Incubate with the anti-FoxP3 antibody for 30 minutes at room temperature.
  - Wash the cells and resuspend in FACS buffer.
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo).
  - Gating Strategy:
    - Gate on live, single cells.
    - Gate on CD45+ leukocytes.
    - From the CD45+ population, identify T cells (CD3+), helper T cells (CD3+CD4+), and myeloid cells (CD11b+).
    - Within the CD4+ T cell population, identify Tregs (FoxP3+).



• Within the CD11b+ population, identify MDSCs (Gr-1+).

### Conclusion

The combination of **tivozanib hydrate** with immunotherapy, particularly immune checkpoint inhibitors, represents a promising therapeutic strategy. The preclinical data strongly suggest that tivozanib's ability to modulate the tumor microenvironment by reducing immunosuppressive Tregs and MDSCs via inhibition of the c-Kit/SCF signaling pathway can synergize with the T-cell activating properties of ICIs. The provided protocols offer a framework for further preclinical investigation into this combination, enabling researchers to assess its efficacy and elucidate the underlying immunological mechanisms in various cancer models. Careful optimization of dosing and scheduling in relevant preclinical models will be crucial for translating these findings into successful clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. grandroundsinurology.com [grandroundsinurology.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIGIT and PD-L1 co-blockade promotes clonal expansion of multipotent, non-exhausted antitumor T cells by facilitating co-stimulation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Immunotherapy of B16 Melanoma Using Anti–Cytotoxic T Lymphocyte– Associated Antigen 4 (Ctla-4) and Granulocyte/Macrophage Colony-Stimulating Factor (Gm-Csf)-Producing Vaccines Induces Rejection of Subcutaneous and Metastatic Tumors Accompanied by Autoimmune Depigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Tivozanib Hydrate in Combination with Immunotherapy in Preclinical Models]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b560398#tivozanib-hydrate-incombination-with-immunotherapy-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com